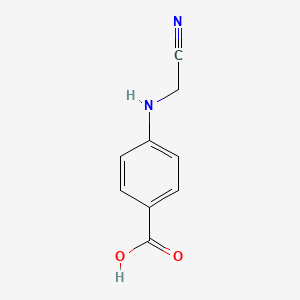

4-(Cyanomethylamino)benzoic acid

Description

General Context and Significance of Benzoic Acid Derivatives in Advanced Chemical Synthesis

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the realm of organic synthesis. slideshare.net Their prevalence stems from the versatility of the carboxyl group, which can undergo a wide range of chemical transformations, and the stability of the benzene (B151609) ring, which can be functionalized with various substituents to modulate the molecule's electronic and steric properties. slideshare.net These derivatives are integral to numerous industrial applications, serving as precursors for dyes, polymers, and agrochemicals. pharmacy180.com

In the field of medicinal chemistry, the benzoic acid scaffold is a common feature in a multitude of pharmaceutical compounds. acs.orgpreprints.org The ability to introduce different functional groups onto the benzene ring allows for the fine-tuning of a molecule's pharmacological profile, including its binding affinity to biological targets, solubility, and metabolic stability. pharmacy180.com For instance, the strategic placement of substituents can enhance the therapeutic efficacy of a drug or reduce its adverse effects. pharmacy180.com Researchers have synthesized and evaluated extensive libraries of benzoic acid derivatives for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. preprints.org

The Unique Role of the Cyanomethylamino Moiety in Functional Molecule Design

Furthermore, the cyanomethylamino moiety offers several avenues for further chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for the construction of more complex molecular architectures. This versatility makes the cyanomethylamino group a valuable tool for chemists engaged in the design and synthesis of novel functional molecules. In the context of drug design, this moiety can be used to explore new binding interactions with target proteins or to modify the pharmacokinetic properties of a lead compound.

Scope and Objectives of Research on 4-(Cyanomethylamino)benzoic Acid

Research on this compound is primarily focused on its potential as a versatile intermediate in the synthesis of more complex molecules with desired functionalities. The compound combines the key features of a benzoic acid with the unique properties of the cyanomethylamino group, making it an attractive starting material for various synthetic endeavors.

The primary objectives of research involving this compound can be summarized as follows:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a key objective. This includes the thorough characterization of these compounds using various analytical techniques to confirm their structure and purity.

Exploration of Chemical Reactivity: Investigating the reactivity of the different functional groups within the molecule—the carboxylic acid, the secondary amine, and the nitrile—is crucial for understanding its potential as a building block in organic synthesis.

Design and Synthesis of Novel Compounds: Utilizing this compound as a scaffold to create new molecules with potential applications in materials science and medicinal chemistry. This involves designing target molecules with specific properties and then developing synthetic strategies to access them from the parent compound.

Evaluation of Biological Activity: While direct biological studies on this compound are not extensively reported, research into its derivatives often includes the evaluation of their biological properties. This can involve screening for activity against various diseases, such as cancer or infectious diseases, to identify potential therapeutic leads. mdpi.com

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | nih.gov |

| Molecular Weight | 176.17 g/mol | nih.gov |

| CAS Number | 6275-82-7 | nih.gov |

| IUPAC Name | This compound | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(cyanomethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-6-11-8-3-1-7(2-4-8)9(12)13/h1-4,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJDWVPJZIZFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284188 | |

| Record name | 4-(cyanomethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6275-82-7 | |

| Record name | NSC36168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(cyanomethylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Cyanomethylamino Benzoic Acid and Its Advanced Precursors

Strategic Approaches to the Benzoic Acid Core

Oxidation Routes for Benzoic Acid Formation

A common and effective method for the formation of a benzoic acid is through the oxidation of an alkyl group, typically a methyl group, attached to the benzene (B151609) ring. For instance, p-toluidine (B81030) can be oxidized to produce 4-aminobenzoic acid. youtube.comsciencemadness.org A powerful oxidizing agent like potassium permanganate (B83412) (KMnO4) is often employed for this transformation. youtube.comyoutube.com The reaction is typically carried out in a basic solution, which initially forms the potassium salt of the benzoic acid. Subsequent acidification then yields the desired carboxylic acid. youtube.com

Another precursor that can be oxidized is 4-chlorotoluene, which upon oxidation yields 4-chlorobenzoic acid. wikipedia.org This intermediate can then be further modified to introduce the required amino group. The oxidation of toluene (B28343) itself to benzoic acid is a well-established industrial process. youtube.com

Table 1: Oxidation Reactions for Benzoic Acid Precursors

| Starting Material | Oxidizing Agent | Product |

| p-Toluidine | Potassium Permanganate (KMnO4) | 4-Aminobenzoic Acid |

| 4-Chlorotoluene | Not Specified | 4-Chlorobenzoic Acid |

| Toluene | Potassium Permanganate (KMnO4) | Benzoic Acid |

Reduction Pathways for Amino Benzoic Acid Precursors

A widely used strategy for the synthesis of 4-aminobenzoic acid involves the reduction of 4-nitrobenzoic acid. patsnap.comresearchgate.netchemicalbook.comgoogle.comgoogle.com The nitro group is readily reduced to an amino group using various reducing agents. Catalytic hydrogenation is a popular method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel. patsnap.comchemicalbook.comgoogle.comgoogle.com These reactions are typically carried out under a hydrogen atmosphere at elevated temperature and pressure. chemicalbook.comgoogle.comgoogle.com The yield of 4-aminobenzoic acid from this method can be quite high, often exceeding 95%. patsnap.comgoogle.comgoogle.com

The reduction can be performed in an aqueous solution of the sodium salt of 4-nitrobenzoic acid, followed by acidification to precipitate the 4-aminobenzoic acid. patsnap.comgoogle.comgoogle.com Rhodium complexes have also been shown to be effective catalysts for the selective reduction of the nitro group in 4-nitrobenzoic acid to an amino group, providing high yields of 4-aminobenzoic acid. researchgate.net

Table 2: Reduction of 4-Nitrobenzoic Acid to 4-Aminobenzoic Acid

| Catalyst | Reaction Conditions | Yield | Purity (HPLC) |

| Pd/C | Hydrogen pressure 2-4MPa, Temperature 60-70°C | Up to 98.0% | Up to 99.5% |

| Raney Nickel | Hydrogen pressure 0.9±0.1MPa, Temperature 100±2°C, 4h | 97.2% | 100.2% (titration) |

| cis-Rh(CO)2(amine)2 | CO atmosphere, 100°C | High yields | Not Specified |

Halogen Exchange Reactions in Substituted Benzoic Acid Synthesis

Halogen exchange reactions can be a useful tool in the synthesis of precursors for 4-(cyanomethylamino)benzoic acid. For example, a 4-halobenzoic acid, such as 4-chlorobenzoic acid, can serve as a starting material. chemspider.comnih.gov While direct halogen exchange on the aromatic ring to introduce an amino group is not the most common route, related nucleophilic aromatic substitution reactions are pivotal. The halogen atom, particularly when activated by electron-withdrawing groups, can be displaced by a nucleophile.

More commonly, halogen exchange reactions are employed to synthesize fluorinated analogs. For instance, the conversion of 4-chlorobenzaldehyde (B46862) to 4-fluorobenzaldehyde (B137897) can be achieved through a halogen-exchange fluorination reaction using a fluorinating agent like spray-dried KF. researchgate.net Although this example is for a benzaldehyde, the principle can be extended to benzoic acid derivatives under appropriate conditions. The acidity of halobenzoic acids is influenced by the nature of the halogen, with 4-chlorobenzoic acid being a slightly stronger acid than 4-fluorobenzoic acid due to a combination of inductive and resonance effects. youtube.comstackexchange.comquora.com

Introduction of the Cyanomethylamino Group

Once a suitable benzoic acid precursor, such as 4-aminobenzoic acid or 4-halobenzoic acid, is obtained, the next crucial step is the introduction of the cyanomethylamino group. This can be achieved through a couple of primary strategies.

Amination Strategies for Substituted Benzoic Acids

If the starting material is a 4-halobenzoic acid, a nucleophilic aromatic substitution reaction can be employed to introduce an amino group. Copper-catalyzed amination reactions have proven effective for the coupling of aryl halides with amines. nih.govnih.gov For example, 2-bromobenzoic acids can be regioselectively aminated with various aliphatic and aromatic amines in the presence of a copper catalyst. nih.govnih.gov This methodology can be adapted for the amination of 4-halobenzoic acids to produce 4-aminobenzoic acid or N-substituted derivatives.

In a specific example, 4-chloro-3-nitrobenzoic acid is reacted with methylamine (B109427) to generate 4-methylamino-3-nitrobenzoic acid. google.com This demonstrates the feasibility of direct amination on a substituted halobenzoic acid.

Cyanomethylation Approaches

The final step in the synthesis of this compound involves the attachment of a cyanomethyl group to the nitrogen atom of 4-aminobenzoic acid or a related precursor. This is typically achieved through a nucleophilic substitution reaction where the amino group acts as the nucleophile.

One common method is the reaction of 4-aminobenzoic acid with a cyanomethylating agent, such as chloroacetonitrile (B46850) or bromoacetonitrile. The amino group of 4-aminobenzoic acid attacks the electrophilic carbon of the cyanomethyl halide, displacing the halide and forming the N-cyanomethyl bond.

Another approach involves the reaction of 4-aminobenzoic acid with glycolonitrile (B6354644) (hydroxyacetonitrile) under conditions that promote dehydration and formation of the C-N bond. While direct literature on the cyanomethylation of 4-aminobenzoic acid to form this compound is not extensively detailed in the provided context, the principles of N-alkylation are well-established in organic chemistry. For instance, the synthesis of 4-(methylamino)benzoic acid involves the reaction of a precursor with a methylating agent. chemicalbook.com A similar principle would apply to cyanomethylation.

Furthermore, the synthesis of related structures, such as N-substituted cyanoacetamides, has been achieved by reacting 4-aminobenzoic acid derivatives with a cyanoacetylating agent. nih.gov While not a direct cyanomethylation, this demonstrates the reactivity of the amino group in 4-aminobenzoic acid towards reagents containing a cyano group.

Multi-component Reaction Pathways in Related Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient route to complex molecules. The Strecker synthesis of amino acids is a classic example of a three-component reaction that could be conceptually applied to the synthesis of this compound. masterorganicchemistry.comyoutube.comyoutube.com

The general mechanism of the Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia (B1221849) and a cyanide source. masterorganicchemistry.commasterorganicchemistry.com This forms an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. In a hypothetical application to synthesize the target compound, 4-formylbenzoic acid would react with an amine and a cyanide source.

While a direct multi-component synthesis of this compound has not been extensively reported, the principles of the Strecker synthesis provide a viable theoretical framework. The key steps would involve the formation of an imine from 4-formylbenzoic acid and an aminoacetonitrile (B1212223) precursor, followed by the addition of a cyanide ion. Subsequent hydrolysis would then yield the desired product. The feasibility of such a reaction is supported by the wide applicability of the Strecker synthesis to various aldehydes and amines. masterorganicchemistry.com

One-Pot Synthesis and Efficient Reaction Protocols

One-pot syntheses, which involve multiple reaction steps in a single reactor without the isolation of intermediates, are highly desirable for their efficiency and reduced waste. A plausible one-pot synthesis of this compound involves the direct N-alkylation of 4-aminobenzoic acid (PABA) with a cyanomethylating agent, such as chloroacetonitrile.

This approach is supported by studies on the N-alkylation of PABA with various alkylating agents. nih.gov A general procedure would involve dissolving PABA in a suitable solvent, adding a base to deprotonate the amino group, and then introducing chloroacetonitrile. The reaction would proceed via nucleophilic substitution, with the amino group of PABA attacking the electrophilic carbon of chloroacetonitrile.

A related procedure for the synthesis of methyl 3-(cyanomethylamino)-4-methylbenzoate provides insight into potential reaction conditions. This synthesis involves the reaction of methyl 3-amino-4-methylbenzoate with chloroacetonitrile in the presence of a base. This suggests that a similar direct N-cyanomethylation of PABA is a viable and efficient synthetic strategy.

Another potential one-pot protocol could involve the reductive amination of 4-formylbenzoic acid with an amine and a reducing agent in the presence of a cyanide source. This would combine the formation of the N-cyanomethyl group and the reduction of an imine intermediate in a single pot.

Investigation of Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For the N-alkylation of 4-aminobenzoic acid with chloroacetonitrile, several factors can be systematically varied.

Table 1: Hypothetical Optimization of N-Alkylation of 4-Aminobenzoic Acid

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | 12 | 65 |

| 2 | NaH | THF | 25 | 6 | 50 |

| 3 | Et₃N | CH₃CN | Reflux | 24 | 45 |

| 4 | K₂CO₃ | DMSO | 100 | 8 | 75 |

| 5 | Cs₂CO₃ | DMF | 80 | 12 | 80 |

This table is a hypothetical representation based on general principles of N-alkylation and has not been generated from specific experimental results for this exact reaction.

The choice of base is critical. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective in deprotonating the amine without promoting side reactions. nih.gov The solvent also plays a significant role, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being suitable for this type of reaction. Temperature and reaction time are also key parameters to optimize. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

Further optimization could involve the use of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases if a biphasic system is employed. The stoichiometry of the reactants would also need to be carefully controlled to minimize the formation of dialkylated products.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyanomethylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of 4-(cyanomethylamino)benzoic acid is anticipated to display distinct signals corresponding to each unique proton environment. The aromatic region is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the carboxylic acid group (H-2, H-6) would appear as a doublet, shifted downfield due to the electron-withdrawing nature of the carboxyl group. Conversely, the two protons ortho to the cyanomethylamino group (H-3, H-5) would also appear as a doublet, but at a slightly higher field (upfield) compared to the former, influenced by the electron-donating character of the secondary amine.

The methylene protons (-CH₂-) of the cyanomethyl group are expected to appear as a singlet, as they are not adjacent to any protons that would cause splitting. The secondary amine proton (-NH-) would likely present as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The most downfield signal is predicted to be the carboxylic acid proton (-COOH), which typically appears as a very broad singlet at a chemical shift greater than 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho to -COOH) | ~7.9 - 8.1 | Doublet (d) | 2H |

| Aromatic H (ortho to -NHCH₂CN) | ~6.6 - 6.8 | Doublet (d) | 2H |

| Methylene (-CH₂-) | ~4.0 - 4.3 | Singlet (s) | 2H |

| Amine (-NH-) | Variable, broad | Singlet (s, broad) | 1H |

| Carboxylic Acid (-COOH) | >10 | Singlet (s, broad) | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing significantly downfield. The nitrile carbon (-C≡N) has a characteristic chemical shift in the range of 115-120 ppm.

The aromatic carbons will show four distinct signals. The ipso-carbon attached to the carboxylic acid (C-1) and the ipso-carbon attached to the cyanomethylamino group (C-4) will be readily identifiable. The remaining two signals will correspond to the ortho (C-2, C-6) and meta (C-3, C-5) carbons of the benzene ring. The methylene carbon (-CH₂-) signal is expected in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | ~168 - 172 |

| Aromatic C (ipso, attached to -NH) | ~150 - 154 |

| Aromatic C (ortho to -COOH) | ~131 - 133 |

| Aromatic C (ipso, attached to -COOH) | ~120 - 123 |

| Nitrile (-C≡N) | ~117 - 119 |

| Aromatic C (ortho to -NH) | ~112 - 114 |

| Methylene (-CH₂-) | ~35 - 40 |

While 1D NMR provides fundamental data, 2D NMR techniques are invaluable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the adjacent aromatic protons, showing a cross-peak between the signals of the H-2/H-6 and H-3/H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations. Key expected correlations for this compound would include:

The methylene protons showing correlation to the nitrile carbon and the ipso-carbon of the aromatic ring (C-4).

The aromatic protons ortho to the amino group (H-3, H-5) showing correlations to the methylene carbon.

The aromatic protons ortho to the carboxyl group (H-2, H-6) showing a correlation to the carbonyl carbon.

These advanced techniques collectively provide an irrefutable confirmation of the molecular structure and connectivity.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are highly characteristic and provide crucial information about the functional groups present.

The FT-IR spectrum of this compound is expected to be rich with characteristic absorption bands corresponding to its various functional groups. researchgate.netresearchgate.netspectroscopyonline.com

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.comdocbrown.info

N-H Stretch: A moderate, sharp peak is anticipated around 3400-3300 cm⁻¹ corresponding to the N-H stretching of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene group will be observed as weaker bands just below 3000 cm⁻¹.

C≡N Stretch: A sharp, medium-intensity absorption is characteristic of the nitrile group and is expected in the 2260-2220 cm⁻¹ region. researchgate.net

C=O Stretch: A very strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is predicted to appear between 1710 and 1680 cm⁻¹. spectroscopyonline.com

C=C Stretches: Aromatic ring stretching vibrations will give rise to several bands in the 1610-1450 cm⁻¹ region.

C-O Stretch and O-H Bend: The C-O stretching of the carboxylic acid, coupled with O-H in-plane bending, typically results in a strong band in the 1320-1210 cm⁻¹ range. docbrown.info

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3400 - 3300 | Medium, Sharp |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Weak |

| C≡N Stretch (Nitrile) | 2260 - 2220 | Medium, Sharp |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1610 - 1450 | Medium-Strong |

| C-O Stretch / O-H Bend | 1320 - 1210 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups like C=O often give strong IR signals, more symmetric and less polar bonds can produce strong Raman signals. researchgate.netresearchgate.net

C≡N Stretch: The nitrile stretch, expected around 2240-2220 cm⁻¹, is typically a strong and sharp band in Raman spectra, making it a key diagnostic peak. researchgate.net

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-substituted benzene ring often gives a very strong Raman signal around 800-850 cm⁻¹. Other aromatic C=C stretching bands in the 1615-1580 cm⁻¹ region are also prominent.

C=O Stretch: The carbonyl stretch will also be visible in the Raman spectrum, though it is typically less intense than in the IR spectrum.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational characteristics of this compound, confirming the presence of all key functional groups and offering insights into molecular symmetry. researchgate.net

Table 4: Predicted FT-Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp |

| C=O Stretch (Carboxylic Acid) | 1700 - 1670 | Weak-Medium |

| C=C Stretch (Aromatic) | 1615 - 1580 | Strong |

| Symmetric Ring Breathing | 850 - 800 | Strong |

Electronic Spectroscopy

An experimental investigation into the UV-Vis absorption spectrum of this compound would be anticipated to reveal electronic transitions characteristic of its aromatic system, which is influenced by both an electron-donating secondary amine group and an electron-withdrawing carboxylic acid group. The cyanomethyl substituent would also exert an electronic effect.

It would be expected that the spectrum would display absorption bands typical for a substituted benzene ring. The position and intensity of these bands would be sensitive to the polarity of the solvent used. A study of solvent effects, employing a range of solvents from nonpolar to polar, would likely show shifts in the absorption maxima (λmax). These shifts, known as solvatochromism, would provide insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule. For instance, a bathochromic (red) or hypsochromic (blue) shift with increasing solvent polarity would indicate the nature of the π → π* and n → π* transitions.

Without experimental data, a speculative data table cannot be provided.

Mass Spectrometry

High-resolution mass spectrometry is a critical technique for the confirmation of the elemental composition of a new compound. For this compound, which has a molecular formula of C₉H₈N₂O₂, the theoretical exact mass could be calculated. An experimental HRMS analysis would aim to measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically to four or five decimal places).

The expected outcome would be a measured m/z value that closely matches the calculated theoretical mass, providing strong evidence for the compound's identity and elemental formula.

A data table presenting this comparison would be standard in a research report but cannot be generated without the experimental results.

X-ray Diffraction Crystallography

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure in the solid state. This powerful analytical technique would determine the precise spatial arrangement of atoms within the crystal lattice.

The key findings from such an analysis would be the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group. Furthermore, it would yield a detailed molecular geometry, including bond lengths, bond angles, and torsion angles, confirming the connectivity of the cyanomethylamino group to the benzoic acid backbone at the para position.

A table of crystallographic data would be a primary result of this investigation, but this information is not currently available.

Based on the determined crystal structure, a thorough analysis of the intermolecular interactions that stabilize the crystal packing could be performed. Given the functional groups present in this compound—a carboxylic acid, a secondary amine, a nitrile group, and an aromatic ring—a rich network of non-covalent interactions would be anticipated.

A detailed table of hydrogen bond geometries and other close contacts would be compiled from the crystallographic data. In the absence of such data, a specific analysis of the intermolecular interactions for this compound cannot be conducted.

Computational Chemistry and Theoretical Investigations of 4 Cyanomethylamino Benzoic Acid

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool in computational chemistry for predicting the properties of molecular systems. For 4-(cyanomethylamino)benzoic acid, DFT calculations, typically using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to investigate its structural and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is the process of finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the process starts with an initial guess of the structure, which is then iteratively adjusted to minimize the total energy. ias.ac.in

The analysis reveals several key structural features. The benzene (B151609) ring is expected to be largely planar. However, the molecule possesses conformational flexibility primarily around two regions: the C-O bond of the carboxylic acid group and the C-N bond of the cyanomethylamino group.

Carboxylic Acid Conformation: The carboxylic acid group can exist in two main planar conformations: cis and trans, referring to the orientation of the hydroxyl hydrogen with respect to the carbonyl oxygen. For most benzoic acid derivatives, the cis conformer, stabilized by an intramolecular interaction, is significantly lower in energy than the non-planar trans conformer. acs.org

The optimized geometry provides precise bond lengths and angles. By comparing these calculated parameters with experimental data from similar molecules like 4-aminobenzoic acid and 4-cyanobenzoic acid, the accuracy of the computational model can be validated. researchgate.net

| Parameter | Bond/Angle | Predicted Value (Å / °) | Reference Moiety |

|---|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 Å | Benzoic Acid |

| C-N (amino) | ~1.38 - 1.40 Å | 4-Aminobenzoic Acid researchgate.net | |

| C=O (carboxyl) | ~1.21 Å | Benzoic Acid | |

| C-O (carboxyl) | ~1.36 Å | Benzoic Acid | |

| N-CH₂ | ~1.46 Å | Methylamine (B109427) | |

| C≡N (cyano) | ~1.16 Å | Acetonitrile (B52724) | |

| Bond Angle | C-C-C (aromatic) | ~120° | Benzene |

| C-N-C | ~120° | N-Methylaniline | |

| O=C-O | ~123° | Benzoic Acid | |

| C-C≡N | ~178° | Acetonitrile |

Vibrational Frequency Assignments and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are used to compute these vibrational frequencies, which can then be compared to experimental spectra for validation. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and basis set deficiencies. researchgate.net

The vibrational spectrum of this compound is characterized by the modes of its constituent functional groups: the carboxylic acid, the secondary amine, the cyano group, and the para-substituted benzene ring.

Potential Energy Distribution (PED) analysis is a crucial step in assigning the calculated frequencies to specific vibrational modes. PED quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration, allowing for an unambiguous assignment. aiu.edu

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Assignment based on PED |

|---|---|---|

| O-H stretch | 3400 - 3550 | Carboxylic acid O-H stretching |

| N-H stretch | 3350 - 3450 | Secondary amine N-H stretching |

| C-H stretch (aromatic) | 3000 - 3100 | Aromatic C-H stretching researchgate.net |

| C-H stretch (aliphatic) | 2850 - 2980 | Methylene C-H stretching |

| C≡N stretch | 2230 - 2250 | Cyano group C≡N stretching researchgate.net |

| C=O stretch | 1680 - 1710 | Carboxylic acid C=O stretching |

| C-C stretch (ring) | 1400 - 1600 | Aromatic ring C-C stretching wikipedia.org |

| C-N stretch | 1250 - 1350 | Aromatic C-N stretching |

| C-O stretch | 1210 - 1320 | Carboxylic acid C-O stretching researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the analysis shows:

HOMO: The HOMO is primarily localized on the electron-rich parts of the molecule, specifically the aminomethyl group and the π-system of the benzene ring. The nitrogen lone pair contributes significantly to this orbital, making this region nucleophilic and susceptible to electrophilic attack.

LUMO: The LUMO is predominantly distributed over the electron-withdrawing carboxylic acid and cyanomethyl groups, as well as the benzene ring. This localization indicates that these sites are electrophilic and are the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for assessing molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

| Parameter | Predicted Value | Significance |

|---|---|---|

| E(HOMO) | ~ -6.0 to -6.5 eV | Ionization Potential (Energy to remove an electron) |

| E(LUMO) | ~ -1.5 to -2.0 eV | Electron Affinity (Energy released when gaining an electron) |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. uni-muenchen.delibretexts.org The MEP surface is colored according to the electrostatic potential values. youtube.com

Negative Regions (Red/Yellow): These areas correspond to electron-rich regions and are indicative of sites prone to electrophilic attack. For this compound, the most negative potentials are expected to be located around the highly electronegative oxygen atoms of the carbonyl group and the nitrogen atom of the cyano group.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potentials are found near the hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the hydrogen on the amino nitrogen. wuxiapptec.com

Neutral Regions (Green): These regions have a near-zero potential and are typically found over the carbon backbone of the aromatic ring.

The MEP map provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions.

| Atomic Site | Predicted Potential Range (kcal/mol) | Reactivity Implication |

|---|---|---|

| Carbonyl Oxygen (C=O) | -40 to -55 | Strong electrophilic attack site |

| Cyano Nitrogen (C≡N) | -30 to -45 | Electrophilic attack site |

| Carboxyl Hydrogen (O-H) | +50 to +65 | Strong nucleophilic attack site; acidic proton |

| Amino Hydrogen (N-H) | +35 to +50 | Nucleophilic attack site; hydrogen bonding donor |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. wisc.edunih.gov It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

For this compound, key intramolecular interactions include:

Hyperconjugation: Interactions between the π orbitals of the ring and the antibonding σ* orbitals of the adjacent C-H and C-C bonds also contribute to charge delocalization.

Substituent Effects: The electron-withdrawing carboxyl and cyano groups participate in delocalization by accepting electron density from the ring's π-system into their own π* orbitals.

The NBO analysis quantifies these charge transfers, providing insight into the resonance structures and the electronic communication between the different functional groups.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Predicted E(2) (kcal/mol) |

|---|---|---|---|

| LP(N) | π(Carom-Carom) | n → π | ~ 40 - 50 |

| π(Carom-Carom) | π(C=O) | π → π | ~ 15 - 25 |

| π(Carom-Carom) | π(C≡N) | π → π | ~ 5 - 10 |

| LP(O) of C=O | σ(Carom-Ccarboxyl) | n → σ | ~ 20 - 30 |

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ(r)). wikipedia.org This approach defines atoms and bonds through the critical points in the electron density field. ias.ac.in

A key feature is the bond critical point (BCP) , a point of minimum electron density between two bonded atoms but a maximum in the other two perpendicular directions. The properties of the electron density at the BCP provide profound insights into the nature of the chemical bond. gla.ac.uk

Electron Density (ρ(r)BCP): The magnitude of ρ(r) at the BCP correlates with the bond order. Higher values indicate a stronger, more covalent bond.

Laplacian of Electron Density (∇²ρ(r)BCP): The sign of the Laplacian indicates the nature of the interaction.

∇²ρ(r) < 0: A negative Laplacian signifies a concentration of electron density, characteristic of shared interactions (i.e., covalent bonds).

∇²ρ(r) > 0: A positive Laplacian indicates a depletion of electron density, typical of closed-shell interactions (e.g., ionic bonds, hydrogen bonds, van der Waals forces).

For this compound, QTAIM analysis would reveal the covalent nature of the C-C, C-H, C-N, N-H, C=O, C-O, and O-H bonds (negative ∇²ρ(r)). The C≡N triple bond would show a significantly high ρ(r) value. The analysis can also characterize weaker intramolecular interactions, such as potential hydrogen bonds. uni-muenchen.de

| Bond | Predicted ρ(r)BCP (a.u.) | Predicted ∇²ρ(r)BCP (a.u.) | Bond Type |

|---|---|---|---|

| C-C (aromatic) | ~0.23 - 0.26 | < 0 | Shared (Covalent) |

| C-N | ~0.20 - 0.24 | < 0 | Shared (Polar Covalent) |

| C=O | ~0.30 - 0.35 | < 0 | Shared (Polar Covalent) |

| C≡N | ~0.40 - 0.45 | < 0 | Shared (Polar Covalent) |

Atoms in Molecules (AIM) Theory

The quantum theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a framework for defining atoms and the bonds between them based on the topology of the electron density (ρ(r)). uni-rostock.deias.ac.in This theory allows for the characterization of inter- and intramolecular interactions, including covalent bonds, hydrogen bonds, and van der Waals interactions. ias.ac.inresearchgate.net The analysis identifies critical points in the electron density, such as bond critical points (BCPs), which signify the presence of a chemical bond. uni-rostock.deresearchgate.net

In the context of molecules similar in structure to this compound, AIM analysis has been used to understand bonding patterns. For instance, in a study of 4-(methylamino)benzoic acid, O—H···O hydrogen bonded dimers were identified, forming eight-membered rings. nih.gov The theory helps in quantifying the nature of these interactions through parameters like the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs. researchgate.net For example, in a study of 2-amino-4-methoxy-6-methylpyrimidinium 4-hydroxybenzoate, the electron density and its Laplacian at the protonated region were found to be 0.357 e Å⁻³ and 3.2 e Å⁻⁵, respectively, indicative of the interaction strength. researchgate.net The AIM theory has been instrumental in delineating bonding concepts through the analysis of molecular graphs and the properties of electron density at BCPs. ias.ac.in

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for measuring the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org This function provides a chemically intuitive way to visualize electron localization, clearly distinguishing core and valence electrons, covalent bonds, and lone pairs. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates strong electron localization, typical of covalent bonds or lone pairs, while a value around 0.5 suggests electron delocalization, as seen in metallic bonds. taylorandfrancis.com

The ELF analysis offers a "faithful visualization of VSEPR theory in action". wikipedia.org For molecules, ELF plots show a clear separation between different electronic domains. jussieu.fr For instance, in ethane, ELF analysis clearly delineates the C-C and C-H bonding regions. jussieu.fr The number and shape of localization regions are dependent on the chosen isovalue, with an isovalue of 0.8 often used to visualize these features. jussieu.fr This method has been applied to various molecular systems to understand their electronic structure and bonding characteristics. researchgate.netresearchgate.net

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another descriptor of chemical bonding that is based on the kinetic-energy density (τ). researchgate.net LOL provides a clear visualization of bonding and lone-pair regions in molecules. researchgate.net It has been used to characterize a wide range of chemical bonds, including single, double, and triple bonds, as well as more complex interactions in transition metal complexes and hypervalent molecules. researchgate.net

The topology of LOL is analyzed in terms of (3,-3) attractors, and its relationship with the Valence Shell Electron Pair Repulsion (VSEPR) theory has been established. researchgate.net LOL profiles are characteristic for different types of ligands and bonds. For example, hydride ligands in transition-metal complexes show (3,3) attractors close to the hydrogen atom. researchgate.net The analysis of ELF and LOL has been employed to evaluate the distribution of electron density in various compounds, providing insights into their electronic structure. researchgate.net

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Index

The Reduced Density Gradient (RDG) and the Non-Covalent Interaction (NCI) index are computational tools used to visualize and characterize non-covalent interactions (NCIs) in real space. wikipedia.orgmdpi.com The NCI index is based on the electron density (ρ) and its scalar derivative, the reduced density gradient (s). wikipedia.org This method allows for the identification of hydrogen bonds, van der Waals interactions, and steric clashes. chemtools.org

The visual representation of NCI is typically a 3D isosurface colored according to the strength and nature of the interaction. wikipedia.org Blue surfaces generally indicate strong attractive interactions like hydrogen bonds, green surfaces represent weak van der Waals interactions, and red surfaces signify repulsive steric clashes. researchgate.net The NCI analysis is performed by plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. researchgate.netresearchgate.net This approach has been widely used to study the non-covalent interactions that play a crucial role in the structure and stability of molecular systems. mdpi.comresearchgate.net

Chemical Reactivity Descriptors and Fukui Functions

Conceptual Density Functional Theory (DFT) provides a framework for understanding and predicting chemical reactivity through various descriptors. frontiersin.orgmdpi.com These descriptors, such as chemical potential, hardness, softness, and electrophilicity, are derived from the electronic structure of a molecule and offer insights into its stability and reactivity. researchgate.net

The Fukui function is a key local reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attacks. frontiersin.orgresearchgate.net By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui function helps to identify the reactive centers within a molecule. frontiersin.org For example, in a study of substituted benzoic acids, the nucleophilic Fukui function (f⁺(r)) was used to analyze the gas phase acidity. researchgate.net These computational tools are invaluable for predicting the chemical behavior of molecules and for designing new compounds with desired reactivity. frontiersin.orgresearchgate.net

The following table summarizes some of the key global reactivity descriptors:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | μ = -(I+A)/2 | The escaping tendency of electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | The resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness. |

| Electrophilicity Index (ω) | ω = μ²/ (2η) | The ability of a species to accept electrons. |

This table is based on information from various sources. frontiersin.orgmdpi.comresearchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms and identifying transition states. By employing quantum mechanical methods, researchers can model the potential energy surface of a reaction, allowing for the determination of reaction pathways, activation energies, and the structures of intermediates and transition states. nih.gov

For instance, a study on the reaction of benzoic acid with various radicals (OH, NO₃, and SO₄⁻) in the atmosphere investigated the reaction mechanism and kinetics. nih.gov The study found that the addition reactions of OH radicals to benzoic acid have lower potential barriers than the abstraction reactions. nih.gov Such computational investigations provide detailed insights into the energetics and dynamics of chemical reactions, which can be difficult to obtain experimentally. These studies are essential for understanding the degradation pathways of molecules and for predicting their environmental fate and reactivity. nih.gov

Chemical Reactivity and Mechanistic Pathways of 4 Cyanomethylamino Benzoic Acid

Reactions Involving the Carboxyl Group

The carboxyl group is a versatile functional group that can undergo a variety of transformations, including esterification, conversion to acyl halides, salt formation, and decarboxylation.

The conversion of a carboxylic acid to an ester is a common and important reaction. For 4-(cyanomethylamino)benzoic acid, this is typically achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The Fischer esterification is an equilibrium process. masterorganicchemistry.comtcu.edu To achieve a high yield of the ester product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle. tcu.edu This is typically accomplished by using a large excess of the alcohol, which also often serves as the solvent, or by removing water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comtcu.edu

The mechanism involves several reversible steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination: A molecule of water is eliminated, and a protonated ester is formed. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product. masterorganicchemistry.com

Table 1: Reaction Conditions for Fischer Esterification of Benzoic Acid Derivatives

| Parameter | Typical Conditions | Purpose |

| Alcohol | Methanol (B129727), Ethanol, Isopropanol | Reactant and often solvent. Used in excess to shift equilibrium. |

| Catalyst | Concentrated H₂SO₄, HCl, TsOH | Protonates the carbonyl group to activate the carboxylic acid. |

| Temperature | Reflux | Increases the reaction rate. |

| Water Removal | Dean-Stark trap, drying agents | Removes a product to shift the equilibrium towards the ester. tcu.edu |

For example, the reaction of this compound with methanol in the presence of sulfuric acid would yield methyl 4-(cyanomethylamino)benzoate. calpaclab.com

The hydroxyl portion of the carboxyl group can be replaced by a halogen, typically chlorine, to form a highly reactive acyl chloride. This transformation is crucial for synthesizing other carboxylic acid derivatives like esters and amides under milder conditions than direct methods. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃). researchgate.netchemguide.co.uklibretexts.org

Using Thionyl Chloride (SOCl₂): This is one of the most common methods. youtube.com The reaction mechanism involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the chloride ion (formed from SOCl₂) on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. youtube.com The formation of gaseous byproducts helps to drive the reaction to completion. A proton scavenger like pyridine is sometimes added to neutralize the HCl produced. libretexts.orglibretexts.org

Using Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is generally cleaner than with SOCl₂, as the byproducts (CO₂, CO, and HCl) are all gases.

Using Phosphorus Chlorides (PCl₃, PCl₅): Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids to produce an acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. chemguide.co.uk Phosphorus(III) chloride (PCl₃) also yields an acyl chloride, with the byproduct being phosphorous acid (H₃PO₃). researchgate.net

Table 2: Comparison of Chlorinating Agents for Acyl Chloride Formation

| Reagent | Formula | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride | SOCl₂ | Reflux, often with catalytic DMF or pyridine | SO₂(g), HCl(g) | Byproducts are gaseous, which drives the reaction. youtube.com |

| Oxalyl Chloride | (COCl)₂ | Room temp or gentle warming, catalytic DMF | CO₂(g), CO(g), HCl(g) | Milder conditions, gaseous byproducts. |

| Phosphorus Pentachloride | PCl₅ | Cold/Room temperature | POCl₃, HCl | PCl₅ is a solid; POCl₃ is a liquid that must be separated. chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | Heating | H₃PO₃ | Requires a 3:1 molar ratio of acid to PCl₃. researchgate.net |

The resulting 4-(cyanomethylamino)benzoyl chloride is a highly reactive intermediate that can be used in subsequent reactions without isolation. researchgate.net

As a carboxylic acid, this compound can react with bases to form carboxylate salts. This is a standard acid-base neutralization reaction. The acidic proton of the carboxyl group is transferred to the base, resulting in the formation of a water-insoluble acid becoming a water-soluble salt.

Common bases used for this purpose include:

Strong Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) react to form the corresponding sodium or potassium 4-(cyanomethylamino)benzoate. wikipedia.org

Weak Bases: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can also deprotonate the carboxylic acid, producing the sodium salt, water, and carbon dioxide gas. bond.edu.au This reaction is often used in extractions to separate carboxylic acids from other organic compounds.

Ammonia (B1221849) and Amines: Ammonia (NH₃) will form ammonium 4-(cyanomethylamino)benzoate. wikipedia.org

The general reaction is: R-COOH + B ⇌ R-COO⁻B⁺H⁺

This property is frequently exploited for purification. For example, after a synthesis, the compound can be dissolved in an organic solvent and washed with an aqueous basic solution (like NaHCO₃). The this compound will convert to its water-soluble salt and move to the aqueous layer, separating it from non-acidic impurities. bond.edu.au The acid can then be recovered by acidifying the aqueous layer, causing the salt to protonate and precipitate out of the solution. tcu.edu

Table 3: Bases for Salt Formation with this compound

| Base | Formula | Strength | Resulting Salt |

| Sodium Hydroxide | NaOH | Strong | Sodium 4-(cyanomethylamino)benzoate |

| Sodium Bicarbonate | NaHCO₃ | Weak | Sodium 4-(cyanomethylamino)benzoate |

| Ammonia | NH₃ | Weak | Ammonium 4-(cyanomethylamino)benzoate |

| Triethylamine | Et₃N | Weak | Triethylammonium 4-(cyanomethylamino)benzoate |

Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide (CO₂). wikipedia.org The decarboxylation of aromatic carboxylic acids is generally a difficult reaction that requires harsh conditions, such as high temperatures, because the C-C bond connecting the carboxyl group to the aromatic ring is strong. nih.govnist.gov

For simple benzoic acids lacking activating substituents, thermal decarboxylation rates are very low. nist.gov For example, heating benzoic acid in tetralin at 400°C for one hour results in only 3-5% decarboxylation. nist.gov The presence of electron-donating groups, particularly a hydroxyl group in the ortho or para position, significantly promotes decarboxylation, but this compound lacks such strong activation. nist.gov

More advanced methods have been developed for the decarboxylation of benzoic acids under milder conditions:

Copper-Catalyzed Decarboxylation: Heating the carboxylic acid in the presence of copper salts in a high-boiling solvent like quinoline can effect decarboxylation. wikipedia.org

Radical Decarboxylation: Aryl radicals can be generated from benzoic acids via radical decarboxylation pathways. This can be initiated by peroxyl radicals or through modern photoredox catalysis. nih.govnih.gov For instance, photoinduced ligand-to-metal charge transfer (LMCT) in copper carboxylates can generate aryl radicals at much lower temperatures (e.g., 35°C) than traditional thermal methods. nih.gov These methods open pathways for decarboxylative cross-coupling reactions. nih.govrsc.org

While specific studies on the decarboxylation of this compound are not prevalent, it would be expected to follow the general reactivity patterns of other unactivated benzoic acids, requiring forcing conditions for direct decarboxylation.

Reactions Involving the Amino Group

The secondary amino group in this compound is nucleophilic and can participate in reactions typical of amines, most notably the formation of amide bonds.

The nitrogen atom of the amino group has a lone pair of electrons, making it a nucleophile. It can attack an electrophilic carbonyl carbon, such as that in an acyl chloride, acid anhydride, or an activated carboxylic acid, to form a new amide bond.

In the context of peptide synthesis, the amino group of one molecule reacts with the activated carboxyl group of an N-protected amino acid. uniurb.itbachem.com This process, known as peptide coupling, requires the use of specific reagents to activate the carboxylic acid and facilitate amide bond formation while minimizing side reactions like racemization. bachem.comsigmaaldrich.com

The general mechanism involves two main stages:

Carboxyl Group Activation: The carboxylic acid of the coupling partner is converted into a more reactive species. This is achieved using a coupling reagent.

Nucleophilic Attack: The amino group of this compound attacks the activated carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the amide bond.

A wide variety of coupling reagents are available, which can be broadly categorized:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® are often included to suppress side reactions and increase efficiency. bachem.comresearchgate.net

Phosphonium Salts: Reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) convert carboxylic acids into reactive OBt esters. bachem.comsigmaaldrich.com

Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid coupling. sigmaaldrich.com These reagents require the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). bachem.com

Table 4: Common Peptide Coupling Reagents

| Reagent Class | Example Reagent | Abbreviation | Key Features |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a water-soluble urea byproduct, simplifying workup. Often used with HOBt or Oxyma. researchgate.net |

| Phosphonium Salts | PyBOP® | PyBOP | Efficient, less prone to causing guanidinylation of the free amine compared to aminium salts. bachem.comsigmaaldrich.com |

| Aminium Salts | HATU | HATU | Highly reactive, very effective for difficult couplings. Based on the HOAt additive. sigmaaldrich.com |

Therefore, the amino group of this compound can serve as the N-terminal component in the synthesis of larger, more complex molecules and peptides.

Schiff Base Formation

While the classic Schiff base formation involves the condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone), secondary amines like this compound react with aldehydes and ketones to form an iminium ion, which is a key reactive intermediate.

The reaction mechanism initiates with the nucleophilic attack of the secondary amine's nitrogen on the electrophilic carbonyl carbon. This addition forms a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine or hemiaminal. wikipedia.org In an acidic environment, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of a water molecule, assisted by the lone pair of electrons on the nitrogen, results in the formation of a resonance-stabilized iminium cation. peerj.comresearchgate.net Unlike the reaction with primary amines, which can be deprotonated to form a neutral imine (Schiff base), the product from a secondary amine retains a positive charge on the nitrogen atom as it lacks a proton to eliminate. rjptonline.orgacs.org

This reaction is highly pH-dependent; acidic conditions are required to facilitate the dehydration of the carbinolamine intermediate, but highly acidic conditions will protonate the starting amine, rendering it non-nucleophilic. peerj.com

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Nucleophilic Attack | The nitrogen atom of the secondary amine attacks the carbonyl carbon. | Zwitterionic adduct |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen atom. | Carbinolamine (Hemiaminal) |

| 3. Protonation of -OH | The hydroxyl group is protonated by an acid catalyst. | Protonated Carbinolamine |

| 4. Dehydration | A molecule of water is eliminated. | Iminium Cation |

Reactions Involving the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) features a reactive nitrile (cyano) group and an adjacent acidic methylene group, allowing for a variety of chemical transformations.

The carbon-nitrogen triple bond in the nitrile group is polarized, with the carbon atom being electrophilic. libretexts.orglibretexts.org This makes it susceptible to attack by nucleophiles. This reaction is analogous to the nucleophilic addition to a carbonyl group. libretexts.orgopenstax.org

Reaction with Organometallic Reagents : Strong carbon nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can attack the nitrile carbon. chemistrysteps.com This addition forms an intermediate imine anion, which is then hydrolyzed during aqueous workup to yield a ketone. libretexts.orgopenstax.org This pathway provides a method for synthesizing ketones where one of the alkyl/aryl groups is derived from the nitrile and the other from the organometallic reagent.

Reduction with Hydrides : Strong reducing agents that provide a source of hydride ions (H⁻), such as lithium aluminum hydride (LiAlH₄), reduce nitriles to primary amines. libretexts.orgchemistrysteps.com The mechanism involves two successive nucleophilic additions of hydride to the nitrile carbon. openstax.orglibretexts.org The initial addition forms an imine anion, which is then attacked by a second hydride to form a dianion intermediate. openstax.org Subsequent protonation with water during workup yields the primary amine. libretexts.org

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. chemistrysteps.comcommonorganicchemistry.com This reaction proceeds through an amide intermediate, which may sometimes be isolated under milder conditions. libretexts.orgorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is first protonated. libretexts.orglibretexts.org This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by the weakly nucleophilic water molecule. organicchemistrytutor.comlibretexts.org A series of proton transfers and tautomerization steps convert the initial adduct into an amide. libretexts.org Under forcing conditions, the amide is further hydrolyzed to a carboxylic acid and an ammonium ion. organicchemistrytutor.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH, KOH), the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon. libretexts.orgchemistrysteps.com The resulting imine anion is protonated by water to form an imidic acid, which then tautomerizes to an amide. libretexts.org The amide can then undergo further base-catalyzed hydrolysis to yield a carboxylate salt and ammonia. openstax.org Acidification in a separate step is required to obtain the free carboxylic acid. openstax.org

The hydrogen atoms on the methylene carbon (the α-carbon) adjacent to the nitrile group are acidic. This acidity is due to the strong electron-withdrawing inductive effect of the nitrile group and the ability of the nitrile group to stabilize the resulting conjugate base (a carbanion, or nitrile anion) through resonance. wikipedia.org

This nitrile-stabilized carbanion can be formed by treatment with a strong base (e.g., sodium amide, lithium diisopropylamide). The resulting nucleophilic anion can then participate in various substitution reactions, such as the alkylation of the α-carbon by reacting with alkyl halides. This provides a method for carbon-carbon bond formation at the position adjacent to the nitrile group. chemguide.co.ukorganic-chemistry.org

Aromatic Ring Functionalization and Substitution Patterns

Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the two existing substituents: the -(NH)CH₂CN group and the -COOH group. msu.edu

- (NH)CH₂CN Group : The secondary amino group is a powerful activating group and an ortho, para-director. pressbooks.pub The nitrogen atom donates its lone pair of electrons into the aromatic ring via resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. This effect is strongest at the ortho and para positions.

- COOH Group : The carboxylic acid group is a deactivating group and a meta-director. uci.edu It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.

When both an activating and a deactivating group are present on a benzene (B151609) ring, the activating group's directing effect dominates. msu.eduwikipedia.org In this compound, the strongly activating amino group will direct incoming electrophiles to the positions ortho to itself (positions 3 and 5 on the ring). These positions are conveniently also meta to the deactivating carboxylic acid group. Therefore, electrophilic substitution reactions like halogenation, nitration, or sulfonation would be expected to yield predominantly 3-substituted or 3,5-disubstituted products. pressbooks.pubyoutube.com

| Substituent Group | Position | Effect on Reactivity | Directing Effect | Overall Influence |

|---|---|---|---|---|

| - (NH)CH₂CN | 1 | Activating | Ortho, Para | The activating -NHCH₂CN group dominates, directing incoming electrophiles to positions 3 and 5. |

| - COOH | 4 | Deactivating | Meta |

Electrophilic Aromatic Substitution (Nitration, Halogenation, Sulfonation)

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (SEAr) is governed by the interplay of the two substituents on the benzene ring: the activating -NHCH₂CN group and the deactivating -COOH group. wikipedia.orgmasterorganicchemistry.com

Directing Effects: The N-(cyanomethyl)amino group is an activating ortho-, para-director. The nitrogen atom's lone pair of electrons can be donated into the π-system of the ring, stabilizing the cationic intermediate (the arenium ion or Wheland intermediate) formed during the attack by an electrophile. wikipedia.orglibretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the amino group. The electron-withdrawing nature of the adjacent cyanomethyl group somewhat tempers the activating strength of the amino moiety compared to a simple alkylamino group. The carboxylic acid group is a deactivating meta-director due to its electron-withdrawing character. truman.edu

Nitration: Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). truman.eduaiinmr.com For substrates like this compound, the reaction would likely proceed under controlled temperature conditions to prevent side reactions. The nitronium ion is directed to the 3 and 5 positions. A process for the nitration of the related compound 4-acetamidobenzoic acid involves dissolving it in sulfuric acid and adding a mixture of nitric and sulfuric acids. google.com

Halogenation: Aromatic halogenation with chlorine or bromine requires a Lewis acid catalyst, such as FeCl₃, FeBr₃, or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile. wikipedia.orglibretexts.org Direct chlorination of 4-aminobenzoic acid has been shown to yield 4-amino-3,5-dichlorobenzoic acid. researchgate.net A similar outcome is anticipated for this compound, with substitution occurring at the 3 and 5 positions.

Sulfonation: Sulfonation is typically performed using fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃). Sulfur trioxide acts as the electrophile. wikipedia.org The reaction is generally reversible. For this compound, the substitution would be directed to the positions ortho to the activating amino group.

The table below summarizes the expected outcomes of these electrophilic aromatic substitution reactions.

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(Cyanomethylamino)-3,5-dinitrobenzoic acid |

| Halogenation (Chlorination) | Cl₂, FeCl₃ | 3,5-Dichloro-4-(cyanomethylamino)benzoic acid |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-(Cyanomethylamino)-3,5-disulfonicbenzoic acid |

Acylative Coupling Reactions

Acylative coupling reactions of this compound primarily involve the carboxylic acid functional group, most commonly leading to the formation of amides. These reactions are fundamental in organic synthesis.

The direct condensation of a carboxylic acid with an amine to form an amide bond involves the removal of a molecule of water. This process generally requires harsh conditions or the use of a catalyst or coupling agent to proceed efficiently at moderate temperatures. organic-chemistry.org

Catalytic Methods: Several methods exist for the direct formation of amides from carboxylic acids and amines.

Boric Acid Catalysis: Boric acid can catalyze the dehydrative amidation between benzoic acids and aromatic amines under mild, solvent-free conditions. researchgate.net

Titanium(IV) Chloride: TiCl₄ can mediate the direct condensation of various carboxylic acids and amines to provide the corresponding amides in moderate to excellent yields. nih.gov

Activation of the Carboxylic Acid: A more common strategy involves a two-step process where the carboxylic acid is first converted into a more reactive acylating agent.

Acyl Chloride Formation: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org

Amide Formation: The resulting acyl chloride readily reacts with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct, to yield the desired amide. This is known as the Schotten-Baumann reaction.

The electronic nature of the para-substituent can influence the reactivity of the carboxyl group. While some studies note that benzoic acids can show low reactivity in certain direct amidation methods due to electron delocalization, many catalytic systems are robust enough to accommodate a wide range of substituted benzoic acids. whiterose.ac.uk

Below is a table illustrating potential acylative coupling reactions of this compound with various amines.

| Amine Reactant | Reaction Conditions | Expected Amide Product |

|---|---|---|

| Aniline | 1. SOCl₂ 2. Aniline, Pyridine | 4-(Cyanomethylamino)-N-phenylbenzamide |

| Benzylamine | Boric Acid, Heat | N-Benzyl-4-(cyanomethylamino)benzamide |

| Piperidine | TiCl₄, Pyridine | (4-(Cyanomethylamino)phenyl)(piperidin-1-yl)methanone |

Radical Pathways and Photoredox Catalysis in Related Systems

This compound is an N-aryl glycine derivative. This class of compounds has been shown to be a versatile substrate in reactions proceeding through radical intermediates, particularly under photoredox catalysis conditions. nih.govmdpi.com Visible-light photoredox catalysis has become a powerful tool for activating C-H bonds to generate radical species under mild conditions. nih.govacs.org

Mechanism of α-Amino Radical Formation: The key step in these transformations is the generation of an α-amino radical. For N-aryl glycine derivatives, this typically occurs via a single-electron transfer (SET) process. nih.govacs.org

A photocatalyst, often an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state, becoming a potent single-electron oxidant.

The excited photocatalyst oxidizes the tertiary amine of the N-aryl glycine derivative to form a radical cation.

A mild base in the reaction mixture then facilitates the deprotonation of the C-H bond alpha to the nitrogen, yielding a stabilized α-amino radical. nih.govrsc.org

Reactions of α-Amino Radicals: Once formed, these α-amino radicals are versatile intermediates that can engage in a variety of coupling reactions.

Cross-Dehydrogenative Coupling (CDC): In the presence of a suitable nucleophile, such as an indole, the α-amino radical can undergo a CDC reaction. The mechanism involves the oxidation of the N-aryl glycine to an electrophilic iminium ion intermediate, which is then attacked by the nucleophile. nih.gov This approach allows for the direct C-H functionalization of glycine derivatives. researchgate.netacs.org

α-Vinylation: α-Amino radicals can be trapped by radical acceptors like electron-deficient vinyl sulfones. This leads to the formation of allylic amines with high yields and excellent control over olefin geometry. nih.govorganic-chemistry.org The proposed mechanism involves the addition of the α-amino radical to the vinyl sulfone, followed by a β-elimination of the sulfone group. organic-chemistry.org

C(sp³)–C(sp³) Bond Formation: These radicals can also react with alkenes in a radical-polar crossover reaction to form new carbon-carbon bonds, providing access to diverse unnatural α-amino acids. rsc.org

The following table presents research findings on photoredox-catalyzed reactions involving N-aryl glycine systems, which are directly analogous to this compound.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Cross-Dehydrogenative Coupling | Indoles | Mesoporous graphitic carbon nitride (mpg-CN) | Indole-decorated glycine derivatives | nih.govacs.org |

| α-Vinylation | Vinyl sulfones | Ir(ppy)₂(dtbbpy)PF₆ | Allylic amines | nih.govorganic-chemistry.org |

| α-C-H Alkylation | Alkenes | Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | α-Alkylated glycine derivatives | rsc.org |

Homocoupling and Dimerization Reactions

Homocoupling and dimerization reactions involve the coupling of two molecules of the same starting material. For a molecule like this compound, these reactions could theoretically proceed through different pathways involving its functional groups or the aromatic ring.

Dimerization of Amino Acid Derivatives: Studies on the pyrolysis of amino acids have shown that they can undergo dimerization through complex reaction pathways, including deamination, decarboxylation, and cyclization, leading to both cyclic (diketopiperazines) and non-cyclic dimers. researchgate.net While these conditions are harsh, they demonstrate the inherent reactivity of the amino acid backbone to form dimers. Radical-mediated processes, such as those seen in the oxidative coupling of tyrosine residues, also provide a precedent for the dimerization of amino acid derivatives, forming tyrosine-tyrosine crosslinks. nih.gov

Homocoupling via the Aromatic Ring: A more synthetically controlled approach to dimerization involves the homocoupling of aryl groups.

Ullmann Reaction: The classical Ullmann reaction involves the copper-mediated homocoupling of aryl halides. acs.org To apply this to this compound, the molecule would first need to be halogenated (e.g., at the 3 and/or 5 positions, as discussed in section 5.4.1). The resulting aryl halide could then undergo homocoupling. For example, the homocoupling of p-chlorobenzoic acid has been used to prepare 4,4'-biphenyldicarboxylic acid using various catalytic systems. google.com